3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride
Description
3-Methyl-2H-indazole-6-carboxylic acid; hydrochloride is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at position 3 and a carboxylic acid group at position 6, forming a hydrochloride salt. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications, such as kinase inhibition or intermediate synthesis in drug development . Its molecular formula is C₉H₉N₂O₂·HCl, with a molecular weight of 213.65 g/mol.
The synthesis of this compound involves treating 3-methyl-indazole-6-carboxylic acid with hydrogen chloride gas in methanol, followed by purification steps . This method aligns with common practices for synthesizing hydrochloride salts of carboxylic acid derivatives.
Properties
IUPAC Name |
3-methyl-2H-indazole-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5;/h2-4H,1H3,(H,10,11)(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSAPZFBNFRHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride typically involves several key steps:
Formation of the Indazole Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Based on the search results, here's what is known about the applications of indazole derivatives:
General Information
Indazoles are N-containing heterocycles with a wide range of medicinal and biological properties . Derivatives of H-indazole have shown antiprotozoal activity and are, in many instances, more potent than metronidazole, a reference drug . Additionally, 2,3-diphenyl-2 H-indazole derivatives exhibited in vitro growth inhibition against Candida albicans and Candida glabrata .
2,3-dimethyl-6-urea-2H-indazole compound
2,3-dimethyl-6-urea-2H-indazole compounds, their medicinal salts, and solvated compounds can regulate tyrosine kinase signal transduction and inhibit undesirable proliferation, demonstrating a significant curative effect for tumors . These compounds can suppress certain protein kinases and produce anti-tumor activity . The cause of cancer is related to the abnormal proliferation of cells or vasculogenesis .
Synthesis and Preparation
A preparation method for 2,3-dimethyl-6-urea-2H-indazole involves reacting 2,3-dimethyl-6-amine-2H-indazole compound with aromatic amine under carbonyl dimidazoles (CDI) activation .
3-Methyl-1H-indazole-6-carboxylic acid
3-Methyl-1H-indazole-6-carboxylic acid is used in synthesis . Methyl 3-methyl-2H-indazole-6-carboxylate can be created by dissolving 6-Carboxy-3-methyl-1H-indazole in methanol and adding concentrated sulfuric acid. The mixture is heated under reflux for 22 hours .
Mechanism of Action
The mechanism of action of 3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles (indazole, indole, or imidazo-thiazole), substituent positions, and salt forms. Key comparisons include:
Indazole Derivatives
6-Chloro-2-oxo-1,3-dihydroindole-3-carboxylic acid methyl ester (C₁₀H₈ClNO₃) Substituents: Chloro (C6), oxo (C2), and methyl ester (C3). Properties: The chloro and oxo groups increase electron-withdrawing effects, reducing solubility compared to the target compound. The ester group enhances lipophilicity, making it less water-soluble than the carboxylic acid-hydrochloride form . Applications: Primarily used in research as a synthetic intermediate.
6-Bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride Substituents: Bromo (C6), hydroxy (C5), phenyl (C1), and ethyl ester (C3). Properties: The bulky phenyl and bromo groups hinder crystallinity, while the ethyl ester reduces solubility.
Indole Derivatives
2-(6-Methyl-1H-indol-3-yl)acetic acid (C₁₁H₁₁NO₂) Substituents: Methyl (C6) and acetic acid side chain (C3). Properties: The indole core lacks the pyrazole-like hydrogen bonding capability of indazole. The acetic acid side chain offers flexibility but weaker acidity compared to the directly attached carboxylic acid in the target compound .
Hydrochloride Salts of Heterocycles
Berberine hydrochloride (C₂₀H₁₈ClNO₄) Core Structure: Isoquinoline alkaloid. Properties: The hydrochloride salt improves water solubility and bioavailability. Unlike the target compound, berberine’s fused polycyclic structure enhances planar stacking interactions, contributing to antimicrobial activity .
Donepezil hydrochloride (C₂₄H₂₉NO₃·HCl) Core Structure: Piperidine and indanone. Properties: The hydrochloride salt enhances crystallinity and oral absorption. The target compound’s indazole core may offer better metabolic stability compared to donepezil’s ester group, which is prone to hydrolysis .
Data Table: Comparative Analysis
Key Findings
Hydrochloride Salt Advantages: The hydrochloride form of 3-methyl-2H-indazole-6-carboxylic acid significantly improves solubility and crystallinity compared to non-salt analogs like indole esters or free acids. This is critical for pharmaceutical formulations requiring high bioavailability .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, Br) reduce solubility but may enhance binding affinity in certain targets.
- Methyl groups (e.g., 3-Me in the target compound) balance lipophilicity and metabolic stability.
Core Heterocycle Differences: Indazole derivatives generally exhibit higher chemical stability than indoles due to the pyrazole-like nitrogen arrangement.
Biological Activity
3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride is a derivative of indazole, a heterocyclic compound known for its pharmacological properties. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various applications in biological research and medicinal chemistry .
The biological activity of 3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and viral infections.
- Receptor Binding : It may act as a receptor agonist or antagonist, influencing various signaling pathways depending on its structural characteristics .
Anticancer Activity
Research indicates that 3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride exhibits significant anticancer properties. For instance, derivatives of indazole have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. A study reported that certain indazole derivatives demonstrated IC50 values in the nanomolar range against HDACs, indicating strong inhibitory activity .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 3-Methyl-2H-indazole-6-carboxylic acid | HDAC1 | 76 |
| 3-Methyl-2H-indazole-6-carboxylic acid | HDAC2 | 168 |
| 3-Methyl-2H-indazole-6-carboxylic acid | HDAC8 | 54 |
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial activity. A study evaluated various indazole derivatives against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, with some compounds showing moderate activity compared to standard antibiotics like ciprofloxacin .
Antiviral Activity
The compound is also being investigated for antiviral properties. Its structural analogs have been shown to inhibit viral replication in vitro, suggesting potential applications in treating viral infections .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have highlighted the effectiveness of indazole derivatives in inhibiting cancer cell lines. For example, one derivative showed an IC50 value of 41.5 μM against MCF-7 breast cancer cells, demonstrating its potential as a chemotherapeutic agent .
- Enzyme Inhibition Studies : A comparative analysis of various indazole derivatives revealed that modifications at specific positions significantly affected their inhibitory potency against HDACs. The structure-activity relationship (SAR) studies indicated that certain functional groups enhance biological activity .
- Antimicrobial Efficacy : Research on the antibacterial properties showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as alternative treatments for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
